
Trimethylammonium 2,4-dichlorophenoxyacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-dichlorophenoxy)acetic acid; N,N-dimethylmethanamine is a compound that combines the properties of 2-(2,4-dichlorophenoxy)acetic acid and N,N-dimethylmethanamine. 2-(2,4-dichlorophenoxy)acetic acid is a systemic herbicide widely used to control broadleaf weeds, while N,N-dimethylmethanamine is an organic compound often used as a reagent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
2-(2,4-dichlorophenoxy)acetic acid:
-
N,N-dimethylmethanamine:
- This compound is typically synthesized by the reaction of formaldehyde with dimethylamine under acidic conditions.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-(2,4-dichlorophenoxy)acetic acid can undergo oxidation reactions, especially in the presence of strong oxidizing agents.
Reduction: The compound can be reduced under specific conditions to form less chlorinated derivatives.
Substitution: Both 2-(2,4-dichlorophenoxy)acetic acid and N,N-dimethylmethanamine can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products:
- Oxidation and reduction reactions typically yield various chlorinated and dechlorinated derivatives, while substitution reactions can produce a range of substituted phenoxyacetic acids and amines.
Scientific Research Applications
2-(2,4-dichlorophenoxy)acetic acid is widely used in plant cell culture media as a synthetic auxin, promoting cell division and growth . It is also used to increase latex output in rubber trees . N,N-dimethylmethanamine is employed in organic synthesis as a reagent and intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
2-(2,4-dichlorophenoxy)acetic acid acts as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid. It induces uncontrolled growth in susceptible plants, leading to their death . The compound is absorbed through the leaves and translocated to the meristems, where it disrupts normal cellular processes . N,N-dimethylmethanamine functions primarily as a reagent in chemical reactions, facilitating the formation of various organic compounds.
Comparison with Similar Compounds
2,4,5-trichlorophenoxyacetic acid: Another phenoxy herbicide with similar herbicidal properties.
Mecoprop: A selective herbicide used to control broadleaf weeds.
Uniqueness: 2-(2,4-dichlorophenoxy)acetic acid is unique due to its widespread use and effectiveness as a herbicide, as well as its role as a synthetic auxin in plant cell culture . N,N-dimethylmethanamine is valued for its versatility as a reagent in organic synthesis.
Properties
CAS No. |
6416-73-5 |
|---|---|
Molecular Formula |
C11H15Cl2NO3 |
Molecular Weight |
280.14 g/mol |
IUPAC Name |
2-(2,4-dichlorophenoxy)acetic acid;N,N-dimethylmethanamine |
InChI |
InChI=1S/C8H6Cl2O3.C3H9N/c9-5-1-2-7(6(10)3-5)13-4-8(11)12;1-4(2)3/h1-3H,4H2,(H,11,12);1-3H3 |
InChI Key |
ZRRWVAQQSHSQOM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C.C1=CC(=C(C=C1Cl)Cl)OCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2-Tert-butoxycarbonyl)phenyl]-4-oxobutyric acid](/img/structure/B13778820.png)
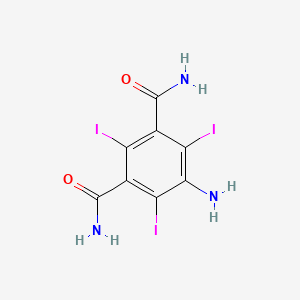
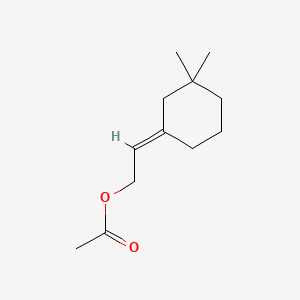
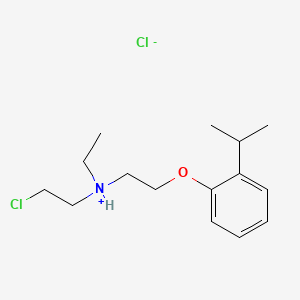

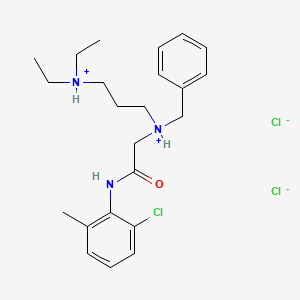
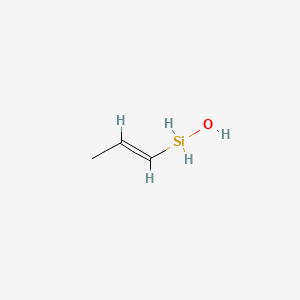

![N'-[2-[2-[di(propan-2-yl)amino]ethoxy]phenyl]-N-phenylbenzenecarboximidamide](/img/structure/B13778868.png)

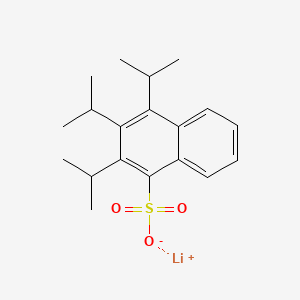
![4-[(3-Chlorophenyl)sulfanylmethyl]pyrrolidin-3-ol;hydrochloride](/img/structure/B13778886.png)
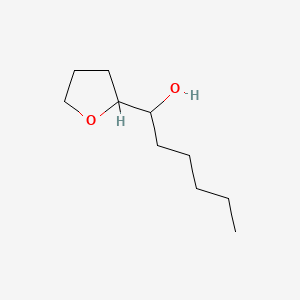
![2-Butyl-1,7,7-trimethylbicyclo[2.2.1]hept-2-ene](/img/structure/B13778906.png)
